molecular formula C₁₉H₁₆O₅ B1147397 3'-Hydroxywarfarin CAS No. 124952-36-9

3'-Hydroxywarfarin

货号: B1147397
CAS 编号: 124952-36-9
分子量: 324.33
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Warfarin is primarily used to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The metabolism of warfarin produces several hydroxylated metabolites, with 3’-Hydroxywarfarin being one of the most significant due to its role in the pharmacokinetics and pharmacodynamics of warfarin therapy .

准备方法

The synthesis of 3’-Hydroxywarfarin involves the hydroxylation of warfarin. This process can be carried out using various synthetic routes, including chemical and enzymatic methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation of warfarin to produce 3’-Hydroxywarfarin . Industrial production methods often rely on biocatalysis due to its efficiency and selectivity.

化学反应分析

3’-Hydroxywarfarin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmacogenetic Monitoring

3'-Hydroxywarfarin plays a crucial role in the pharmacogenetic landscape of anticoagulation therapy. Studies have shown that monitoring levels of this metabolite can enhance the management of patients undergoing oral anticoagulant therapy (OAT).

  • Genetic Variability : Genetic variations in cytochrome P450 enzymes (CYP2C9) and vitamin K epoxide reductase complex subunit 1 (VKORC1) significantly influence warfarin metabolism and response. Research indicates that patients with specific VKORC1 variants require lower doses of warfarin, making it essential to monitor both warfarin and this compound levels to optimize therapy .
  • Correlation with INR : A study involving 133 patients demonstrated that the correlation between International Normalized Ratio (INR) and this compound levels was significant. The multivariate analysis indicated that this metabolite could provide a more reliable measure for INR monitoring compared to warfarin alone, suggesting its utility in personalized medicine approaches for anticoagulation management .

Therapeutic Monitoring

The therapeutic application of this compound extends to its use as a biomarker for monitoring anticoagulant therapy.

  • Enhanced Monitoring : The ability to measure this compound alongside warfarin allows clinicians to better assess the effectiveness of anticoagulation therapy. This dual monitoring can lead to improved patient outcomes by minimizing the risks associated with under- or over-anticoagulation .
  • Clinical Implications : In clinical settings, the integration of this compound monitoring into routine practice could facilitate timely adjustments to therapy based on individual patient responses, particularly in populations with known genetic variations affecting drug metabolism .

Drug Interaction Studies

Understanding the interactions between this compound and other medications is critical for safe prescribing practices.

  • Inhibition of CYP2C9 : Research has demonstrated that hydroxywarfarin metabolites can inhibit CYP2C9 activity, which is responsible for warfarin metabolism. This inhibition can lead to increased plasma levels of warfarin, heightening the risk of bleeding complications .
  • Case Studies : Several case studies have highlighted instances where patients experienced adverse effects due to drug interactions involving hydroxywarfarin. For example, concurrent use of certain antibiotics or antifungals has been shown to significantly alter warfarin metabolism via CYP2C9 inhibition, necessitating careful monitoring of INR levels during such treatments .

Research Findings and Insights

The following table summarizes key research findings related to the applications of this compound:

StudyObjectiveKey Findings
Gemmati et al., 2016 Evaluate correlations between INR and metabolite levelsFound significant correlation between INR and both warfarin and this compound; suggested improved monitoring strategies
Study on Drug Interactions Assess impact on CYP2C9 metabolismDemonstrated hydroxywarfarin's role in inhibiting CYP2C9, affecting warfarin efficacy
Pharmacogenetic Study Investigate genetic influences on dosingIdentified VKORC1 variants associated with altered dosing requirements; emphasized importance of metabolite monitoring

作用机制

The mechanism of action of 3’-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, 3’-Hydroxywarfarin reduces the levels of active clotting factors, thereby exerting its anticoagulant effect . The molecular targets include clotting factors II, VII, IX, and X, as well as proteins C and S.

相似化合物的比较

3’-Hydroxywarfarin can be compared with other hydroxylated metabolites of warfarin, such as 4’-Hydroxywarfarin and 10’-Hydroxywarfarin. While all these metabolites share a common origin, they differ in their pharmacokinetic properties and biological activities. For instance, 3’-Hydroxywarfarin has a unique profile in terms of its interaction with vitamin K epoxide reductase and its influence on the international normalized ratio (INR) in patients .

Similar compounds include:

  • 4’-Hydroxywarfarin
  • 10’-Hydroxywarfarin
  • 6-Hydroxywarfarin
  • 8-Hydroxywarfarin

Each of these compounds has distinct characteristics that contribute to the overall pharmacological profile of warfarin therapy.

生物活性

3'-Hydroxywarfarin is an active metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy, particularly in patients with varying metabolic responses. This article explores the metabolic pathways, pharmacogenetic implications, and clinical significance of this compound, supported by recent research findings.

Metabolism of Warfarin and this compound

Warfarin is primarily metabolized in the liver by cytochrome P450 enzymes, notably CYP2C9 and CYP2C19. The conversion of warfarin to its hydroxy metabolites, including this compound, significantly affects its anticoagulant activity.

  • Key Enzymes Involved :
    • CYP2C9 : Major enzyme responsible for the metabolism of S-warfarin.
    • CYP2C19 : Contributes to the metabolism of R-warfarin and has been shown to produce several hydroxy metabolites, including this compound.

Pharmacokinetics and Kinetics

The pharmacokinetics of this compound reveal important insights into its efficacy and safety:

  • Kinetic Parameters :
    • Vmax (maximum rate of reaction) and Km (Michaelis constant) values for various hydroxywarfarins have been studied.
    • For example, CYP2C19 shows a high affinity for R-warfarin, producing metabolites with varying efficiencies (Table 1).
MetaboliteVmax (nmol/min/mg protein)Km (µM)Vmax/Km (nmol/min/mM)
R-7-HydroxywarfarinHighestLowestSimilar for S-7 and S-8
S-6-HydroxywarfarinModerateIntermediateLower than R-7
S-4'-HydroxywarfarinLowestHighestSignificantly lower

Clinical Implications

Recent studies have highlighted the importance of monitoring this compound levels in patients undergoing oral anticoagulant therapy (OAT).

  • Correlation with INR :
    • A study involving 133 patients demonstrated that monitoring this compound could provide a better correlation with International Normalized Ratio (INR) than warfarin alone. The correlation coefficient (r2r^2) for warfarin plus this compound was significantly higher than for warfarin alone, indicating its potential role as a biomarker for therapeutic monitoring .

Case Study Insights

A case study at the Haemostasis & Thrombosis Centre in Ferrara, Italy, assessed patients on OAT. The findings revealed that:

  • Patients with stable INR levels showed significant correlations between their INR values and levels of both warfarin and its metabolites.
  • The multivariate analysis indicated that this compound had a unique significant contribution to INR values independent of warfarin levels (p = 0.0021), suggesting its utility in enhancing patient management strategies .

Pharmacogenetic Considerations

Pharmacogenetic factors play a critical role in individual responses to warfarin therapy:

  • Variants in genes such as VKORC1 and CYP2C9 influence the metabolism of warfarin and its active metabolites.
  • Patients carrying certain alleles may require lower doses of warfarin to achieve therapeutic anticoagulation, emphasizing the need for personalized medicine approaches in anticoagulant therapy .

属性

IUPAC Name

4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKYQGKCKYAWAT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924973
Record name 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124952-36-9
Record name 3'-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。